molecular formula C17H14F3N5O B5858129 2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

货号 B5858129
分子量: 361.32 g/mol
InChI 键: JTXAJJQVUDUBAO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a compound that has been the subject of much scientific research in recent years. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase). BTK is a key enzyme involved in the signaling pathways of B cells and is an important target for the treatment of various diseases, including cancer and autoimmune disorders.

作用机制

TAK-659 is a selective inhibitor of BTK, a key enzyme involved in the signaling pathways of B cells. BTK plays a critical role in the survival and proliferation of B cells, as well as the activation of downstream signaling pathways. Inhibition of BTK by TAK-659 leads to the suppression of B-cell activation and proliferation, as well as the induction of apoptosis in malignant B cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent activity against B-cell malignancies in preclinical studies. In addition to its anti-tumor effects, TAK-659 also has immunomodulatory effects, including the suppression of cytokine production and the inhibition of T-cell activation. TAK-659 has also been shown to have anti-inflammatory effects in models of autoimmune diseases.

实验室实验的优点和局限性

One of the major advantages of TAK-659 is its selectivity for BTK, which reduces the potential for off-target effects. TAK-659 has also demonstrated good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, one limitation of TAK-659 is its relatively low solubility, which can make it challenging to work with in lab experiments.

未来方向

There are several potential future directions for research on TAK-659. One area of interest is the development of combination therapies with TAK-659 and other agents, such as immune checkpoint inhibitors or other targeted therapies. Another area of interest is the potential use of TAK-659 in combination with chimeric antigen receptor (CAR) T-cell therapy for the treatment of B-cell malignancies. Additionally, further studies are needed to better understand the potential role of TAK-659 in the treatment of autoimmune diseases.

合成方法

The synthesis of TAK-659 involves several steps, starting with the reaction of 4-methylbenzyl chloride with sodium azide to produce 4-methylphenyl azide. This intermediate is then reacted with 3-(trifluoromethyl)benzylamine to form the corresponding amine. The final step involves the reaction of the amine with acetic anhydride to produce TAK-659. The overall yield of the synthesis is approximately 20%.

科学研究应用

TAK-659 has been extensively studied for its potential therapeutic applications in cancer and autoimmune disorders. In preclinical studies, TAK-659 has demonstrated potent activity against B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). TAK-659 has also shown efficacy in models of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.

属性

IUPAC Name

2-[5-(4-methylphenyl)tetrazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5O/c1-11-5-7-12(8-6-11)16-22-24-25(23-16)10-15(26)21-14-4-2-3-13(9-14)17(18,19)20/h2-9H,10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXAJJQVUDUBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。